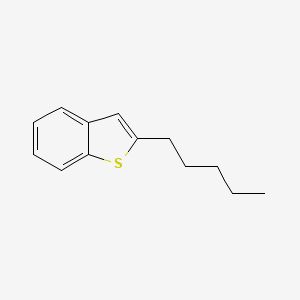

2-Pentyl-1-benzothiophene

Description

Significance of the Benzothiophene (B83047) Core Structure in Organic and Material Chemistry

The benzothiophene scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, holds a significant position in the realms of organic and material chemistry. wikipedia.orgrsc.org This structural motif is of considerable interest due to its presence in numerous naturally occurring compounds and its role as a fundamental building block in the synthesis of larger, often biologically active, molecules. The electron-rich nature of the sulfur atom within the planar benzothiophene structure enhances its binding affinity with various enzymes and receptors, making it a valuable pharmacophore in drug discovery. researchgate.net

Benzothiophene and its derivatives are integral to the structure of several pharmaceutical drugs, including the osteoporosis treatment raloxifene, the asthma medication zileuton, and the antifungal agent sertaconazole. wikipedia.orgrsc.org Beyond its medicinal applications, the benzothiophene core is also utilized in the manufacturing of dyes, such as thioindigo. wikipedia.org In material science, benzothiophene-based structures are explored for their potential in organic electronics. For instance, derivatives of wikipedia.orgbenzothieno[3,2-b] wikipedia.orgbenzothiophene (BTBT) are prominent organic semiconductors used in organic field-effect transistors (OFETs). acs.orgresearchgate.net The inherent stability and electronic properties of the benzothiophene core make it an attractive component for the development of novel organic functional materials. researchgate.net

The synthesis of benzothiophene derivatives is a dynamic area of research, with numerous methods being developed to construct and functionalize this versatile scaffold. researchgate.net These methods often involve cyclization reactions, transition metal-catalyzed couplings, and other advanced organic transformations. researchgate.netresearchgate.net The ability to introduce a wide array of substituents onto the benzothiophene core allows for the fine-tuning of its physical, chemical, and biological properties, further expanding its utility in diverse scientific fields. nih.gov

Research Context of 2-Alkyl-Substituted Benzothiophenes with Specific Reference to 2-Pentyl-1-benzothiophene

Within the broader family of benzothiophene derivatives, 2-alkyl-substituted benzothiophenes represent a specific area of research focus. The introduction of an alkyl group at the 2-position of the benzothiophene ring can significantly influence the molecule's properties and applications. For instance, the 2-substituted benzothiophene moiety is a key structural feature in drugs like zileuton. thieme-connect.com The development of efficient synthetic routes to access these compounds with diverse functionalities is of great importance to both synthetic and medicinal chemists. thieme-connect.com

Several synthetic strategies have been developed for the preparation of 2-alkyl-substituted benzothiophenes. One approach involves the intramolecular cyclization of methyl 2-(substituted acylthio)benzoates, a reaction that can be mediated by a combination of zinc, titanium tetrachloride, and lithium aluminium hydride. thieme-connect.comthieme-connect.com Another method involves the palladium-catalyzed coupling of 2-iodothiophenol (B3069315) with terminal acetylenes, followed by electrophilic cyclization. researchgate.netacs.org These methods provide pathways to a variety of 2-substituted benzothiophenes, including those with alkyl chains.

While specific research exclusively detailing the synthesis and properties of this compound is not extensively documented in the provided search results, its existence and synthesis can be inferred from general methods for preparing 2-alkyl-substituted benzothiophenes. For example, the synthesis of a related compound, (2-(hept-1-yn-1-yl)phenyl)(methyl)sulfane, has been reported, which could serve as a precursor to a 2-hexyl-1-benzothiophene derivative. dergipark.org.tr The general applicability of synthetic methods for 2-alkyl-substituted benzothiophenes suggests that this compound can be synthesized through similar routes, likely by utilizing a starting material with a pentyl group or a precursor that can be converted to a pentyl group.

The properties of this compound would be expected to be influenced by the presence of the pentyl group. This alkyl chain would likely increase its lipophilicity compared to the parent benzothiophene. In the context of material science, the alkyl substituent can affect the molecular packing and solubility of benzothiophene-based organic semiconductors, which in turn influences their performance in electronic devices. acs.orgresearchgate.net For example, dialkyl-substituted BTBT derivatives have been shown to be highly soluble and afford solution-processed OFETs with high charge carrier mobilities. acs.org Therefore, research into this compound would likely be driven by its potential as a building block for functional organic materials or as a component in medicinal chemistry research.

Structure

3D Structure

Properties

CAS No. |

89969-72-2 |

|---|---|

Molecular Formula |

C13H16S |

Molecular Weight |

204.33 g/mol |

IUPAC Name |

2-pentyl-1-benzothiophene |

InChI |

InChI=1S/C13H16S/c1-2-3-4-8-12-10-11-7-5-6-9-13(11)14-12/h5-7,9-10H,2-4,8H2,1H3 |

InChI Key |

YMRWJTHTFNINDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC2=CC=CC=C2S1 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Pentyl 1 Benzothiophene

Electrophilic Aromatic Substitution Patterns on the Benzothiophene (B83047) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. In 1-benzothiophene, the thiophene (B33073) ring is more activated towards electrophilic attack than the benzene (B151609) ring.

For the parent 1-benzothiophene, electrophilic substitution demonstrates a marked preference for the C-3 position over the C-2 position. numberanalytics.comvapourtec.com This regioselectivity is governed by the relative stability of the Wheland intermediate formed upon electrophilic attack. The intermediate for C-3 attack is more stabilized by resonance, as the positive charge can be delocalized without disrupting the aromaticity of the fused benzene ring.

In the case of 2-Pentyl-1-benzothiophene, the C-2 position is occupied. The C-2 alkyl group is an activating group and an ortho, para-director. lkouniv.ac.in In the context of the heterocyclic ring, the position ortho to C-2 is C-3. Consequently, the electronic-donating nature of the pentyl group further enhances the nucleophilicity of the C-3 position, making it the primary site for electrophilic attack. Substitution on the benzene portion of the molecule is significantly slower. vapourtec.com

The halogenation of this compound proceeds via electrophilic aromatic substitution, introducing a halogen atom, typically bromine or chlorine, onto the benzothiophene core. wikipedia.org Consistent with the established regioselectivity, halogenation occurs selectively at the C-3 position. Standard halogenating agents such as bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), or N-Bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl₄), are effective for this transformation. allen.in The reaction with chlorine (Cl₂) follows a similar pattern but is generally more reactive. chemistrysteps.com

| Halogenating Agent | Catalyst/Solvent | Product | Typical Conditions |

|---|---|---|---|

| Bromine (Br₂) | FeBr₃ / Dichloromethane | 3-Bromo-2-pentyl-1-benzothiophene | Room Temperature |

| N-Bromosuccinimide (NBS) | CCl₄ / Benzoyl Peroxide (initiator) | 3-Bromo-2-pentyl-1-benzothiophene | Reflux |

| Chlorine (Cl₂) | AlCl₃ / Dichloromethane | 3-Chloro-2-pentyl-1-benzothiophene | 0 °C to Room Temperature |

Friedel-Crafts acylation is a robust method for introducing a ketone functionality onto the benzothiophene ring. mt.comlibretexts.org For this compound, acylation with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), occurs exclusively at the C-3 position. nih.gov This reaction forms a C-C bond and yields a 3-acyl-2-pentyl-1-benzothiophene derivative. The resulting ketone is a deactivating group, which prevents further acylation reactions on the ring. lkouniv.ac.in

| Acylating Agent | Lewis Acid Catalyst | Solvent | Product Example |

|---|---|---|---|

| Acetyl Chloride (CH₃COCl) | Aluminum Chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) | 1-(2-Pentyl-1-benzothiophen-3-yl)ethan-1-one |

| Propionyl Chloride (CH₃CH₂COCl) | Aluminum Chloride (AlCl₃) | 1,2-Dichloroethane | 1-(2-Pentyl-1-benzothiophen-3-yl)propan-1-one |

| Benzoyl Chloride (C₆H₅COCl) | Aluminum Chloride (AlCl₃) | Carbon Disulfide (CS₂) | (2-Pentyl-1-benzothiophen-3-yl)(phenyl)methanone |

C-H Functionalization Strategies

Modern synthetic chemistry increasingly utilizes C-H functionalization, a powerful strategy that allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, enhancing atom economy and synthetic efficiency. nih.govbeilstein-journals.org For this compound, the most accessible C-H bond for functionalization on the heterocyclic core is at the C-3 position.

Transition metal-catalyzed reactions, particularly those employing palladium, are prominent in this field. masterorganicchemistry.com Direct C-3 arylation of 2-alkylbenzothiophenes can be achieved by coupling with aryl halides or arylboronic acids. rsc.org These methods often require a catalytic amount of a palladium salt, such as Pd(OAc)₂, sometimes in conjunction with an oxidant and specific ligands to facilitate the catalytic cycle. This approach provides a direct route to 3-aryl-2-pentyl-1-benzothiophenes, which are valuable structures in materials science and medicinal chemistry.

Organometallic Reactions: Lithiation and Subsequent Derivatizations

Organometallic intermediates, particularly organolithium species, are highly valuable in organic synthesis for forming new carbon-carbon bonds. The lithiation of 1-benzothiophene via deprotonation with a strong base like n-butyllithium (n-BuLi) occurs with high selectivity at the C-2 position, which is the most acidic proton on the ring. researchgate.net

In this compound, the C-2 position is blocked. This presents a challenge for direct deprotonation of the heterocyclic ring. The C-3 proton is significantly less acidic than the C-2 proton, making its removal difficult. Furthermore, attempts to lithiate at other positions can be complicated by the potential for the anionic center to rearrange to the thermodynamically more stable C-2 position, if a viable pathway exists. Direct lithiation of the pentyl chain at the carbon adjacent to the ring (the α-position) can also compete with ring deprotonation, depending on the reaction conditions. Therefore, generating a specific C-3 lithiated species from this compound is not straightforward and typically requires alternative strategies, such as halogen-metal exchange starting from 3-halo-2-pentyl-1-benzothiophene. vapourtec.com

Oxidation Chemistry of the Sulfur Heteroatom

The sulfur atom in the 1-benzothiophene ring can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This transformation alters the electronic properties of the ring system, making it more electron-deficient. masterorganicchemistry.com

The oxidation of this compound can be performed in a controlled, stepwise manner. Treatment with one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), at or below room temperature typically yields the corresponding sulfoxide, this compound-1-oxide. nih.gov The use of a second equivalent of the oxidizing agent, or more forcing conditions, leads to the formation of the sulfone, this compound-1,1-dioxide. These oxidized derivatives serve as precursors for further synthetic elaborations, including cycloaddition reactions.

Formation of Sulfoxides and Sulfones

The sulfur atom in the this compound ring can be readily oxidized to form the corresponding sulfoxide (S-oxide) and subsequently the sulfone (S,S-dioxide). This transformation is a key step in modifying the electronic nature of the molecule. The oxidation is typically achieved using various oxidizing agents, with the reaction conditions determining the final oxidation state.

Commonly used reagents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, sometimes in the presence of a catalyst. mdpi.comacs.orggoogle.com The reaction generally proceeds stepwise. The use of one equivalent of the oxidizing agent under controlled conditions can selectively yield the sulfoxide. The application of excess oxidant or more forcing conditions drives the reaction to completion, yielding the sulfone. mdpi.comacs.org For instance, the oxidation of thiophene derivatives to their sulfones can be achieved readily using hydrogen peroxide catalyzed by methyltrioxorhenium(VII), proceeding through a sulfoxide intermediate. acs.org Similarly, studies on other benzothiophene derivatives, such as 2,7-dibromo Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (2,7-diBr-BTBT), have shown that sequential oxidation with m-CPBA effectively produces the dioxide and, subsequently, the tetraoxide forms in good yields. mdpi.comnih.gov

Table 1: Reagents and Conditions for Benzothiophene Oxidation

| Oxidizing Agent | Target Product | Typical Conditions | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide/Sulfone | Dichloromethane (DCM) or Dichloroethane (DCE), controlled stoichiometry and temperature. | mdpi.comnih.gov |

| Hydrogen Peroxide (H₂O₂)/Methyltrioxorhenium(VII) | Sulfoxide/Sulfone | Catalytic system, proceeds stepwise. | acs.org |

This oxidation process is crucial as it converts the electron-donating sulfide (B99878) group into the strongly electron-withdrawing sulfoxide or sulfone groups, which dramatically alters the molecule's properties. mdpi.com

Influence of Sulfur Oxidation on Molecular Frameworks

The oxidation of the sulfur atom in the benzothiophene scaffold has a profound influence on the molecule's structural, electronic, and photophysical properties. This strategic modification is a powerful tool for tuning the characteristics of benzothiophene-based materials for specific applications in organic electronics. mdpi.comnih.gov

Research on related sulfur-containing aromatic systems demonstrates that the transformation from a sulfide to a sulfone introduces significant changes:

Electronic Properties: The most significant change is the conversion of the electron-donating thiophene sulfur into a potent electron-accepting sulfonyl group. mdpi.com This shift drastically lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO). Studies on dibenzothiophene (B1670422) (DBT) and benzothienobenzothiophene (BTBT) derivatives show that oxidation leads to an increase in the ionization potential and electron affinity. mdpi.comresearchgate.net This modification can change the charge transport characteristics of the material from being primarily a hole-transporter (p-type) to being bipolar or even an electron-transporter (n-type). researchgate.net

Molecular Geometry and Crystal Packing: The introduction of oxygen atoms to the sulfur center alters the molecular geometry. This, in turn, significantly impacts the intermolecular interactions and the solid-state packing arrangement. For example, in derivatives of BTBT, sulfur oxidation was found to change the crystal packing from a herringbone arrangement to a π-stacked structure, which is often more favorable for charge transport. mdpi.com

Physical and Photophysical Properties: Sulfur oxidation generally leads to increased thermal stability. mdpi.comnih.gov Furthermore, the oxidized derivatives often exhibit enhanced fluorescence and higher quantum yields, making them promising candidates for use in organic light-emitting diodes (OLEDs). mdpi.com The absorption and emission maxima also tend to shift, typically to longer wavelengths (a bathochromic shift), with the increasing oxidation state of the sulfur atom. mdpi.com

Table 2: Effect of Sulfur Oxidation on Electronic Properties of a BTBT Derivative

| Compound | Ionization Potential (eV) | Electron Affinity (eV) |

|---|---|---|

| 2,7-diBr-BTBT | 5.56 | 0.72 |

| 2,7-diBr-BTBTDO (Dioxide) | 6.44 | 1.63 |

| 2,7-diBr-BTBTTO (Tetraoxide) | 7.21 | 2.42 |

Data derived from studies on 2,7-dibromo Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene and its S-oxides. mdpi.com

Coupling Reactions for Extended Conjugated Systems

To be utilized in organic electronics, the π-conjugated system of this compound often needs to be extended. This is achieved through various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon bonds. For these reactions to occur, the benzothiophene ring must first be functionalized, typically with a halogen (e.g., bromine or iodine) at a specific position.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. organic-chemistry.orgharvard.edulibretexts.org A halogenated derivative of this compound could be coupled with an aryl or vinyl boronic acid to form a biaryl or vinyl-substituted benzothiophene, respectively. The reaction requires a palladium catalyst and a base to activate the organoboron reagent. organic-chemistry.orglibretexts.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.org This method is highly versatile and tolerant of many functional groups. For example, 2-bromo-7-octyl- Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene has been successfully coupled with trimethyl(thiophen-2-yl)stannane to append a thiophene ring to the core structure. researchgate.net

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.net A halogenated this compound could react with various alkynes to introduce an alkynyl moiety, which is a key building block for linear, rigid conjugated systems.

These reactions provide modular routes to synthesize a vast library of complex conjugated molecules based on the this compound scaffold, allowing for precise tuning of their electronic and optical properties.

Polymerization and Oligomerization of 2-Substituted Benzothiophenes

2-Substituted benzothiophenes, including this compound, can serve as monomers for the synthesis of conjugated oligomers and polymers. These materials are of great interest for their potential application as organic semiconductors in devices like field-effect transistors and solar cells. jcu.edu.au The polymerization can be achieved through either chemical or electrochemical methods.

Electropolymerization: This technique uses an applied potential to oxidize the monomer units, which then couple to form a polymer film directly on the electrode surface. rsc.org The process allows for good control over the film thickness and morphology. Studies on various thiophene and benzothiophene derivatives have shown that electropolymerization can lead to the formation of thin, electroactive polymer films. nih.govresearchgate.net For instance, electropolymerization of substituted thieno[3,2-b] Current time information in Bangalore, IN.benzothiophenes has been shown to yield thin polymer films. nih.gov

Chemical Polymerization: This method typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the monomer in solution. tandfonline.com The resulting polymer precipitates from the solution and can be collected and processed. This method has been used to polymerize various thiophene derivatives, yielding insoluble, dark-colored powders that exhibit electrical conductivity. tandfonline.com

The properties of the resulting poly(benzothiophene)s are highly dependent on the nature of the substituent at the 2-position. The pentyl group in this compound would be expected to enhance the solubility of the resulting oligomers and polymers in common organic solvents, which is a critical factor for solution-based processing and device fabrication.

Table 3: Polymerization Methods for Benzothiophene and its Derivatives

| Method | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Electrochemical Polymerization | Constant potential electrolysis, monomer in electrolyte solution (e.g., LiClO₄ in acetonitrile). | Thin polymer film on electrode. | nih.govresearchgate.net |

Mechanistic Investigations of 2 Pentyl 1 Benzothiophene Transformations

Elucidation of Reaction Mechanisms

Specific studies dedicated to elucidating the reaction mechanisms of 2-Pentyl-1-benzothiophene are not prominently featured in published research. However, the reactivity of the benzothiophene (B83047) core is generally understood. Electrophilic substitution, for instance, typically occurs at the C3 position. For 2-substituted benzothiophenes, reactions such as metal-free C3 C-H arylation and alkylation have been studied for the general class of compounds. These transformations are proposed to proceed via an interrupted Pummerer reaction, which forms an intermediate that undergoes a princeton.eduprinceton.edu-sigmatropic rearrangement to achieve regioselective C-C bond formation. nih.gov Other general mechanisms for the synthesis of 2-substituted benzothiophenes include palladium-catalyzed Sonogashira type cross-coupling reactions followed by cyclization. rsc.org Without specific experimental data for this compound, any proposed mechanism would be an extrapolation from these known pathways for related benzothiophene derivatives.

Kinetic Isotope Effect (KIE) Studies

A search of scientific literature reveals no specific Kinetic Isotope Effect (KIE) studies that have been conducted on reactions involving this compound. KIE studies are powerful tools for determining reaction mechanisms by identifying the rate-determining step and the nature of transition states. princeton.eduwikipedia.org For example, a primary KIE is observed when a bond to an isotopically labeled atom is broken in the rate-determining step. csbsju.edu While KIE studies have been applied to a wide range of organic reactions, including those of other heterocyclic compounds, dedicated research applying this technique to this compound has not been reported.

Characterization of Reactive Intermediates (e.g., Arynes)

The characterization of reactive intermediates in transformations specifically involving this compound is not described in the available literature. However, for the synthesis of the broader class of benzothiophenes, various reactive intermediates are known to be important. One-step syntheses of benzothiophene derivatives have been developed utilizing aryne intermediates. nih.gov In these reactions, an aryne precursor reacts with an alkynyl sulfide (B99878), where the nucleophilic addition of the sulfur atom to the aryne intermediate initiates the formation of the benzothiophene skeleton. nih.gov Other documented reactive intermediates in benzothiophene synthesis include aryl radicals and alkenyl 1,2-dianions. rsc.org The specific involvement and characterization of such intermediates in reactions of this compound have yet to be experimentally detailed.

Computational Modeling of Reaction Pathways

Computational modeling provides deep insight into reaction pathways by mapping out energy landscapes, transition states, and intermediates. However, specific computational studies focused on the reaction pathways of this compound are not found in the reviewed literature. Research on related heterocyclic systems, such as thiophenes, has employed methods like CASSCF and MP2-CAS to investigate photochemical isomerization mechanisms, identifying key conical intersections and transition structures. researchgate.net For other benzothiophene derivatives, Density Functional Theory (DFT) has been used to elucidate plausible mechanisms for their formation. nih.gov

Transition State Analysis

There are no published reports detailing the transition state analysis for any transformation of this compound. Such analyses are crucial for understanding reaction barriers and selectivity. For general reaction classes, computational chemistry can predict the geometries and energies of transition states. For example, in reactions involving hydrogen transfer, the transition state involves a shared proton between two atoms, and its structure (linear vs. bent) can significantly influence the kinetic isotope effect. princeton.edu Without specific computational models for this compound, no data on its transition states can be presented.

Energy Profile Determination of Reaction Steps

Detailed energy profiles for the reaction steps of this compound transformations have not been computationally determined or published. An energy profile maps the potential energy of a system as it progresses along a reaction coordinate, revealing the relative energies of reactants, intermediates, transition states, and products. This information is fundamental to understanding reaction kinetics and thermodynamics. While computational studies have determined energy profiles for reactions of other complex organic molecules, this level of investigation has not been specifically applied to this compound. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Electronic Property Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 2-Pentyl-1-benzothiophene, ¹H and ¹³C NMR spectra would confirm the successful synthesis and purity of the compound. The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzothiophene (B83047) aromatic rings and those on the pentyl side chain. The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the ring current. Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) would allow for precise assignment to positions on the benzene (B151609) and thiophene (B33073) rings. The protons of the pentyl group would appear in the upfield region (typically 0.8-3.0 ppm), with the methylene (B1212753) group (CH₂) adjacent to the thiophene ring being the most downfield of the alkyl protons due to the influence of the aromatic system.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom appearing as a separate signal. The aromatic carbons of the benzothiophene core would resonate at lower field (120-145 ppm), while the aliphatic carbons of the pentyl chain would be found at higher field (14-35 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift ranges for benzothiophene and alkyl-substituted aromatic systems.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.20 - 7.90 | 122.0 - 142.0 |

| Thiophene Proton (C3-H) | ~7.15 | ~124.0 |

| α-CH₂ (Pentyl) | ~2.95 | ~32.0 |

| β, γ, δ-CH₂ (Pentyl) | 1.30 - 1.80 | 22.0 - 31.5 |

| Terminal CH₃ (Pentyl) | ~0.90 | ~14.0 |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a novel compound like this compound, its primary use is to confirm the molecular weight and provide structural information through analysis of fragmentation patterns. chemguide.co.uk

In a typical Electron Ionization (EI) mass spectrum, this compound (molecular formula C₁₃H₁₆S) would be expected to show a molecular ion (M⁺˙) peak at an m/z value corresponding to its molecular weight (approximately 204.33 g/mol ). The high-energy ionization process also induces fragmentation of the molecular ion into smaller, characteristic charged fragments.

The fragmentation pattern is highly predictable. A dominant fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage, which in this case involves the cleavage of the C-C bond between the first and second carbon of the pentyl chain. This would result in a highly stable tropylium-like cation or a related resonance-stabilized structure, leading to a prominent peak at m/z 147 (M - C₄H₉)⁺. Other expected fragments would arise from the sequential loss of smaller alkyl radicals from the pentyl chain. libretexts.org Analysis of these fragments helps to confirm the structure of the alkyl substituent and its connection to the benzothiophene core. researchgate.net

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Origin |

| 204 | [C₁₃H₁₆S]⁺˙ | Molecular Ion (M⁺˙) |

| 175 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 161 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 147 | [M - C₄H₉]⁺ | Loss of a butyl radical (benzylic cleavage) |

| 134 | [C₈H₆S]⁺˙ | Benzothiophene radical cation |

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the promotion of electrons from the ground state to higher energy excited states. This technique is used to characterize the conjugated π-electron system of the benzothiophene core. mdpi.com The benzothiophene moiety acts as a chromophore, and its electronic transitions (primarily π → π*) are responsible for the compound's absorption profile. researchgate.net

The UV-Vis spectrum of this compound in a suitable solvent (like hexane (B92381) or dichloromethane) is expected to show absorption maxima (λ_max) in the UV region. The alkyl substituent has a minimal electronic effect (slight bathochromic or red-shift) on the absorption bands of the benzothiophene core. The primary absorption bands are associated with the electronic transitions within the aromatic system. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. While many simple aromatic hydrocarbons are fluorescent, the fluorescence of benzothiophene derivatives can vary. If this compound is fluorescent, its emission spectrum would provide information about the energy of its lowest singlet excited state. The difference between the absorption and emission maxima is known as the Stokes shift.

Table 3: Expected Electronic Absorption Data for this compound

| Parameter | Expected Value / Observation | Information Gained |

| λ_max | ~290 - 340 nm | Energy of π → π* electronic transitions |

| Molar Absorptivity (ε) | High | Indicates an allowed electronic transition |

| Fluorescence Emission | Possible | Information on excited state relaxation pathways |

Cyclic Voltammetry for Electrochemical Characterization

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. nanoscience.com It provides information on oxidation and reduction potentials, which are critical for applications in organic electronics where molecules are required to donate or accept electrons. nih.gov

For this compound, CV would be used to determine its oxidation potential. The sulfur-containing benzothiophene core is electron-rich and can be oxidized to form a radical cation. The potential at which this occurs is a measure of the energy of the Highest Occupied Molecular Orbital (HOMO). The presence of the electron-donating pentyl group is expected to lower the oxidation potential compared to unsubstituted benzothiophene, making it easier to oxidize. core.ac.uk A reversible or quasi-reversible oxidation wave in the voltammogram would indicate that the resulting radical cation is relatively stable on the timescale of the experiment. als-japan.com

Table 4: Predicted Electrochemical Properties of this compound from CV

| Parameter | Predicted Value (vs. Fc/Fc⁺) | Significance |

| First Oxidation Potential (E_ox) | +0.8 to +1.2 V | Energy required to remove an electron (HOMO level) |

| Reversibility | Quasi-reversible to Irreversible | Stability of the generated radical cation |

| Second Oxidation | Unlikely or at very high potential | Formation of a dication |

X-ray Diffraction Analysis of Solid-State Structures

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. iucr.org This technique provides exact bond lengths, bond angles, and, crucially, information about how molecules pack together in a crystal lattice.

For this compound, which may be a liquid or a low-melting solid, obtaining a single crystal suitable for XRD could be challenging. However, if a crystalline form is obtained, XRD analysis would reveal the conformation of the pentyl chain relative to the planar benzothiophene core. More importantly, it would elucidate the intermolecular interactions, such as π-π stacking between the aromatic cores or van der Waals interactions between the alkyl chains. acs.org These packing motifs are fundamental to understanding and predicting the bulk properties of the material, including charge transport in organic semiconductors. For instance, a herringbone packing is common for such molecules. acs.org If single crystals are not available, Powder X-ray Diffraction (PXRD) can be used to identify crystalline phases and determine lattice parameters. iucr.org

Table 5: Structural Parameters Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit |

| Space Group | Symmetry of the crystal packing |

| Atomic Coordinates | Precise 3D position of every atom |

| Bond Lengths & Angles | Molecular geometry and conformation |

| Intermolecular Distances | Details of π-stacking and other non-covalent interactions |

Near-Edge X-ray Absorption Fine-Structure (NEXAFS) Spectroscopy for Molecular Orientation

Near-Edge X-ray Absorption Fine-Structure (NEXAFS) spectroscopy is a surface-sensitive synchrotron-based technique used to determine the orientation of molecules in thin films. aip.org It works by exciting a core-level electron (e.g., from the carbon or sulfur 1s orbital) to an unoccupied molecular orbital (e.g., π* or σ*). The absorption intensity depends on the relative orientation of the electric field vector of the polarized X-ray beam and the transition dipole moment of the specific orbital. nih.gov

By acquiring spectra at different X-ray incidence angles, the average orientation of the molecules relative to the substrate surface can be determined. For this compound films, NEXAFS at the sulfur K-edge and carbon K-edge would be particularly insightful. Analysis of the angular dependence of the intensity of the 1s → π* transition, whose transition dipole moment is perpendicular to the benzothiophene plane, would reveal whether the aromatic cores adopt a preferential "edge-on" (plane perpendicular to the substrate) or "face-on" (plane parallel to the substrate) orientation. nih.govosti.gov This information is vital for applications in devices like organic field-effect transistors, where an edge-on orientation is often desired for efficient in-plane charge transport.

Table 6: Key Transitions in NEXAFS for Molecular Orientation Analysis

| Edge | Transition | Transition Dipole Moment (TDM) Orientation | Information Gained |

| Carbon K-edge | C 1s → π | Perpendicular to the aromatic plane | Orientation of the benzothiophene core |

| Sulfur K-edge | S 1s → π | Perpendicular to the aromatic plane | Orientation of the benzothiophene core |

| Sulfur K-edge | S 1s → σ* (C-S) | Along the C-S bonds within the molecular plane | In-plane orientation of the molecules |

Computational and Theoretical Studies of 2 Pentyl 1 Benzothiophene

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the ground-state properties of molecules. faccts.de By calculating the electron density, DFT methods can predict the optimized geometry, including bond lengths and angles, as well as electronic structure properties like molecular orbital energies.

The electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key determinant of a molecule's electronic behavior. The HOMO energy level is related to the ionization potential (the ease of removing an electron), while the LUMO energy level corresponds to the electron affinity (the ability to accept an electron). The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's stability and its optical and electronic properties. For substituted benzothiophenes, the nature of the substituent significantly impacts these energy levels. Electron-donating groups, such as alkyl chains, are known to raise the HOMO level, which can facilitate charge injection in electronic devices. core.ac.uk

Table 1: Illustrative DFT-Calculated Properties of a Substituted Benzothiophene (B83047) Derivative

| Property | Value |

| HOMO Energy | -5.65 eV |

| LUMO Energy | -2.22 eV |

| HOMO-LUMO Gap | 3.43 eV |

| Dipole Moment | 1.5 D |

This table presents illustrative data for a phenyl-substituted benzothiophene derivative to demonstrate the type of information obtained from DFT calculations. The actual values for 2-Pentyl-1-benzothiophene may differ.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how a molecule interacts with light, we must turn to its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of electronic excited states and predicting absorption and emission spectra. sciforum.netsciencepub.net It provides insights into the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions.

For this compound, TD-DFT calculations would predict its ultraviolet-visible (UV-Vis) absorption spectrum. The primary electronic transitions in benzothiophene derivatives typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. These are often π-π* transitions localized on the aromatic benzothiophene core. The position and intensity of the absorption peaks are influenced by the pentyl substituent. While the pentyl group itself does not have low-energy electronic transitions, it can subtly modify the electronic structure of the benzothiophene core, leading to shifts in the absorption wavelengths.

Furthermore, TD-DFT can be used to study the properties of the excited states themselves, such as their geometries and lifetimes. This information is crucial for understanding the photophysical processes that occur after light absorption, including fluorescence and phosphorescence, which are important for applications in organic light-emitting diodes (OLEDs).

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Benzothiophene Derivative

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S1 | 3.80 | 326 | 0.15 |

| S2 | 4.25 | 292 | 0.45 |

| S3 | 4.50 | 275 | 0.08 |

This table provides example data for a generic benzothiophene derivative to illustrate the output of TD-DFT calculations. The specific values for this compound would require a dedicated computational study.

Quantum Chemical Calculations of Charge Carrier Mobilities and Transfer Integrals

The charge carrier mobility is a key performance metric for organic semiconductors, as it dictates how efficiently charges (electrons or holes) move through the material. researchgate.net Quantum chemical calculations play a vital role in understanding and predicting the charge transport properties of organic molecules at a fundamental level.

In many organic materials, charge transport occurs via a "hopping" mechanism, where a charge carrier moves between adjacent molecules. The rate of this hopping is related to two key parameters: the reorganization energy (the energy required to deform the molecule and its surroundings to accommodate the charge) and the transfer integral (a measure of the electronic coupling between adjacent molecules).

Table 3: Illustrative Calculated Charge Transport Parameters for an Alkyl-Substituted Organic Semiconductor

| Parameter | Value |

| Hole Reorganization Energy (λh) | 0.25 eV |

| Electron Reorganization Energy (λe) | 0.30 eV |

| Maximum Hole Transfer Integral (th) | 80 meV |

| Maximum Electron Transfer Integral (te) | 65 meV |

This table contains representative values for an alkyl-substituted organic semiconductor to exemplify the data obtained from charge transport calculations. The actual parameters for this compound will depend on its specific crystal structure.

Theoretical Predictions of Reactivity and Regioselectivity

Computational chemistry provides powerful tools to predict the reactivity of a molecule and the likely outcome of chemical reactions. For aromatic compounds like this compound, this includes predicting the regioselectivity of electrophilic substitution reactions, which are common for such systems.

By analyzing the distribution of electron density and the energies of molecular orbitals, one can identify the most reactive sites in a molecule. In the case of 1-benzothiophene, theoretical studies have shown that the C2 and C3 positions on the thiophene (B33073) ring are the most susceptible to electrophilic attack. sciforum.netsemanticscholar.org The presence of the pentyl group at the C2 position in this compound will influence this reactivity. The alkyl group is weakly electron-donating, which would further activate the benzothiophene ring towards electrophilic substitution.

To predict the regioselectivity, computational methods can be used to calculate the energies of the intermediate structures (sigma complexes) formed during the reaction. The most stable intermediate corresponds to the preferred site of attack. For this compound, electrophilic attack could potentially occur at the C3, C4, C5, C6, or C7 positions. Theoretical calculations would likely predict that substitution at the C3 position is highly favored due to the stability of the resulting carbocation intermediate, which is adjacent to the sulfur atom and benefits from its ability to stabilize positive charge. Subsequent substitutions would likely occur on the benzene (B151609) ring. researchgate.net

Molecular electrostatic potential (MEP) maps are another valuable tool for visualizing reactive sites. Regions of negative electrostatic potential indicate areas that are rich in electrons and are therefore attractive to electrophiles. For this compound, the MEP map would likely show the most negative potential around the thiophene ring, particularly near the C3 position.

Table 4: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Position of Attack | Predicted Relative Stability of Intermediate | Predicted Major/Minor Product |

| C3 | Highest | Major |

| C7 | Moderate | Minor |

| C4 | Lower | Minor |

| C6 | Lower | Minor |

| C5 | Lowest | Not expected |

This table is a qualitative prediction based on the known reactivity of the benzothiophene core and the electronic effect of an alkyl substituent.

Applications of 2 Pentyl 1 Benzothiophene and Its Derivatives in Advanced Materials and Catalysis

Organic Semiconductor Applications

Derivatives of Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (B83047) (BTBT) are a prominent class of organic semiconductors utilized in organic electronics due to their advantageous properties, including high charge carrier mobility, the ability to fine-tune their electronic characteristics, thermal stability, and processability in solution. mdpi.commdpi.com The BTBT core, a fused four-ring aromatic system, provides a large conjugated structure that facilitates efficient π-orbital overlap, which is essential for charge transport. mdpi.com Unlike many other thienoacene-based materials, BTBT derivatives often exhibit stability in ambient conditions due to their large band gaps. mdpi.com These features make them highly suitable for a range of electronic devices. mdpi.com

Organic Field-Effect Transistors (OFETs)

Benzothiophene derivatives, particularly those based on the Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT) core, are extensively studied for their application in Organic Field-Effect Transistors (OFETs). mdpi.commdpi.comacs.org These materials are valued for their high charge carrier mobility and stability, which are critical for the performance of electronic devices. acs.orgrsc.org The introduction of alkyl side-chains, such as in 2,7-dioctyl Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (C8-BTBT), can lead to exceptionally high hole mobilities, with some solution-processed single-crystal OFETs reporting values exceeding 10 cm² V⁻¹ s⁻¹. rsc.org The length and positioning of these alkyl chains are crucial, as they influence the molecular packing and, consequently, the charge transport properties of the material. rsc.orgrsc.org

The performance of BTBT-based OFETs is not only dependent on the molecular structure but also on the processing conditions of the thin film. For instance, solution-shearing techniques have been employed to fabricate thin films of 2-decyl-7-phenyl- Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (Ph-BTBT-C10), achieving mobilities as high as 5.1 cm²/Vs when using green solvents like cyclohexanone (B45756) under optimized conditions. researchgate.net The molecular ordering within these films, often in a "brick-layer" motif, facilitates efficient two-dimensional charge transport. rsc.org

Unsymmetrical BTBT derivatives are also being explored to fine-tune the electronic properties and solid-state assembly. rsc.org By modulating the functional groups on the BTBT scaffold, it is possible to adjust the highest occupied molecular orbital (HOMO) energy levels to better align with other materials in a device, such as a polymer binder in a blend, which can enhance hole mobility. rsc.orgrsc.org Research has shown that the charge carrier mobility in BTBT derivatives is influenced by the molecular structure, which in turn dictates the molecular packing and electronic polarization. nih.gov

Table 1: Charge Carrier Mobility of Selected Benzothiophene Derivatives in OFETs

| Compound | Mobility (cm²/Vs) | Processing Method | Reference(s) |

| 2,7-dioctyl Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (C8-BTBT) | >10 | Solution-processed single-crystal | rsc.org |

| 2,7-dioctyl Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (C8-BTBT) | 43 | Aligned thin films | d-nb.info |

| 2-decyl-7-phenyl- Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (Ph-BTBT-C10) | 22.4 | Spin coating | mdpi.com |

| 2-decyl-7-phenyl- Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (Ph-BTBT-C10) | 5.1 | Solution-shearing with cyclohexanone | researchgate.net |

| 2,7-didodecyl Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (C12-BTBT) | 170 (interfacial) | Field-induced time-resolved microwave conductivity | nih.gov |

| C13-BTBT | 17.2 | Not specified | mdpi.com |

| 2-(phenylethynyl)benzo[b]benzo nih.govsocietechimiquedefrance.frthieno[2,3-d]thiophene | ~0.03 | Solution-shearing | mdpi.com |

Organic Light-Emitting Diodes (OLEDs)

The structural modifications of the Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT) core, for example through sulfur oxidation, can significantly influence its electronic and photoluminescent properties. mdpi.com Such modifications can lead to enhanced emission properties, with some oxidized derivatives exhibiting quantum yields greater than 99%. mdpi.com This tunability opens up possibilities for developing new and more efficient materials for OLED applications. mdpi.com

Organic Solar Cells

Benzothiophene derivatives are integral components in the development of organic solar cells (OSCs), particularly as electron-donor materials in donor-acceptor (D-A) copolymers. rsc.orgnih.gov The benzodithiophene (BDT) unit, a close relative of benzothiophene, is widely used due to its symmetrical structure, high stability, and convenient points for attaching side chains, which allows for the fine-tuning of properties like bandgap, charge transport, and solubility. rsc.org These D-A copolymers form the active layer of the solar cell, where light absorption and charge generation occur.

The efficiency of these solar cells is highly dependent on the molecular structure of the copolymers. For instance, the introduction of different acceptor units or modifications to the thiophene (B33073) rings can significantly affect the photophysical and electrochemical properties. tandfonline.commdpi.com Research has shown that copolymers of benzodipyrrolidone and naphthodithiophene exhibit broad absorption bands and narrow bandgaps, which are desirable for efficient light harvesting. tandfonline.com Similarly, copolymers based on benzo[1,2-b:4,5-b′]dithiophene and thieno[3,2-b]thiophene (B52689) have been engineered to achieve power conversion efficiencies (PCEs) up to 7.25% in nonfullerene solar cells. mdpi.com

The morphology of the active layer blend, which consists of the donor polymer and an acceptor material (like PC71BM or ITIC), also plays a critical role in device performance. mdpi.com A well-defined microphase separation between the donor and acceptor domains is necessary for efficient charge separation and transport. mdpi.com

Table 2: Performance of Organic Solar Cells Based on Benzothiophene-Related Copolymers

| Donor Copolymer Base | Acceptor | Power Conversion Efficiency (PCE) | Reference(s) |

| Benzo[1,2-b:4,5-b′]dithiophene and thieno[3,2-b]thiophene derivative (P1) | PC71BM | 2.82% | mdpi.com |

| Benzo[1,2-b:4,5-b′]dithiophene and thieno[3,2-b]thiophene derivative (P3) | PC71BM | 4.41% | mdpi.com |

| Benzo[1,2-b:4,5-b′]dithiophene and thieno[3,2-b]thiophene derivative (P1) | ITIC | 6.09% | mdpi.com |

| Benzo[1,2-b:4,5-b′]dithiophene and thieno[3,2-b]thiophene derivative (P3) | ITIC | 7.25% | mdpi.com |

| Benzodithiophene-based polymer | Not Specified | 11.18% | nih.gov |

| Benzothiophene CD-modified PSC | Not Specified | 13.22% | nih.gov |

| ZnPc−(BTBT)4 | Perovskite | 14.13% | researchgate.net |

Organic Sensors

Benzothiophene derivatives, particularly those based on the Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT) structure, are promising materials for the fabrication of organic sensors. mdpi.commdpi.com These sensors can be used for detecting various chemical analytes and have applications in areas like food quality control. nih.gov

One application is in the development of "electronic noses" (e-noses), which are arrays of sensors designed to detect and distinguish between different volatile organic compounds (VOCs). nih.gov For example, an e-nose has been developed using four different field-effect transistor (FET) sensor arrays. nih.gov One of these arrays was based on a monolayer of a siloxane derivative of 1-benzothieno-benzothiophene, which served as a reference. nih.gov The other three arrays were coated with different metalloporphyrins to impart selectivity to the sensor's response. nih.gov This e-nose was successfully used to identify biomarkers released during the spoilage of meat and dairy products, demonstrating a rapid response time of just 3 seconds. nih.gov

Furthermore, organic photodiodes based on a bulk heterojunction of 2,7-dioctyl Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (C8-BTBT) and an electron acceptor have been developed for high-performance visible-blind ultraviolet (VBUV) photodetection. wiley.com These devices can detect very low light intensities and have been integrated into pixel-array imagers, showcasing their potential for advanced imaging applications. wiley.com

Intermediates in the Synthesis of Specialty Chemicals

Benzothiophene and its derivatives are valuable intermediates in organic synthesis, providing a versatile scaffold for the construction of more complex molecules. nih.govnih.gov The benzothiophene core can be accessed through various synthetic routes, including transition metal-catalyzed reactions, cyclization techniques, and functional group modifications. nih.govorganic-chemistry.org

One common approach involves the palladium-catalyzed Sonogashira coupling of 2-iodothioanisole (B1305124) with various alkynes, followed by an electrophilic cyclization to form the benzothiophene ring system. dergipark.org.tr This method allows for the introduction of a wide range of substituents at different positions of the benzothiophene core. dergipark.org.tr Another strategy is the palladium-catalyzed C-H arylation of heteroarenes, which can be used to create aryl-substituted benzothiophenes. organic-chemistry.org

The reactivity of the benzothiophene ring itself allows for further functionalization. For example, C3-functionalized benzothiophenes, which are important in medicinal chemistry, can be synthesized from benzothiophene S-oxides via an interrupted Pummerer reaction. nih.gov This method provides a regioselective route to C3-arylated and -alkylated products under mild, metal-free conditions. nih.gov Additionally, palladium-catalyzed carbonylative approaches have been developed to synthesize benzothiophene-3-carboxylic esters from simple starting materials. acs.org These synthetic methodologies highlight the importance of benzothiophene derivatives as building blocks for creating a diverse array of specialty chemicals with potential applications in pharmaceuticals and materials science. nih.govrsc.org

Catalytic Applications, including Anode Catalysts in Fuel Cells

Benzothiophene derivatives have emerged as promising candidates for various catalytic applications, including acting as anode catalysts in fuel cells. dergipark.org.trresearchgate.net In the realm of fuel cells, there is a continuous search for low-cost, high-performance catalysts to replace expensive noble metals like platinum and palladium. dergipark.org.trfrontiersin.org

One study investigated the use of a novel benzothiophene-based organic catalyst for glucose electrooxidation, a key reaction in glucose fuel cells. researchgate.net The research found that a derivative, 2-(4-(2-pentylbenzo[b]thiophen-3-yl)phenyl)isoindoline-1,3-dione, exhibited significant catalytic activity, achieving a current density of 0.729 mA/cm². researchgate.net

In a different application, another study focused on hydrazine (B178648) electrooxidation for direct hydrazine fuel cells. dergipark.org.tr A series of 3-iodo-benzothiophene derivatives were synthesized and tested as anode catalysts. dergipark.org.tr The results showed that 3-iodo-2-(p-tolyl)benzo[b]thiophene demonstrated the highest performance, with a maximum current density of 15.40 mA/cm² in a 1 M KOH + 0.5 M N₂H₄ solution. dergipark.org.tr This performance, achieved with a metal-free organic molecule, suggests that benzothiophene derivatives could be a viable alternative to traditional metal-based catalysts in certain fuel cell applications. dergipark.org.tr

Beyond fuel cells, benzothiophene derivatives are also used as ligands in other catalytic systems. For instance, new enantiopure bis(thioether) and bis(sulfoxide) ligands derived from benzothiophene have been synthesized for potential use in asymmetric catalysis. researchgate.net Additionally, binuclear dioxomolybdenum(VI) complexes with ligands derived from bis(2-pyridinecarboxamide) have been shown to be effective catalysts for the oxidative desulfurization of fuels, a process that removes sulfur-containing compounds like benzothiophene derivatives from fuel sources. bohrium.com

Development of Liquid Crystalline Materials

The benzothiophene core is a valuable structural motif in the design of liquid crystalline materials due to its rigid, planar nature, which is conducive to the formation of mesophases. The introduction of a thiophene ring into the core of a mesogen creates a bent molecular structure that significantly influences transition temperatures and other physical properties compared to their benzene (B151609) analogues. tandfonline.com Research into benzothiophene derivatives has revealed that the position and substitution of the benzothiophene unit within the molecule play a critical role in determining the type of liquid crystal phase that is formed. tandfonline.com

For instance, when the benzothiophene unit is located at a terminal position of the molecule, it predominantly supports the formation of nematic phases. tandfonline.com Conversely, positioning the benzothiophene core in the center of the molecular structure or adding longer alkoxy chains as substituents can lead to the emergence of more ordered smectic A (SmA) and smectic C (SmC) phases. tandfonline.com This tunability allows for the rational design of liquid crystals with specific mesomorphic properties for various applications.

A significant area of research involves the synthesis of more complex structures, such as those based on Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT), for use in high-performance organic thin-film transistors (OTFTs). pkusz.edu.cnnih.gov These materials are attractive because liquid crystalline phases can facilitate the formation of well-ordered polycrystalline thin films with large domains, which is crucial for efficient charge transport. pkusz.edu.cn The introduction of alkyl chains, such as hexyl or decyl groups, to phenyl-substituted BTBT cores can induce liquid crystalline behavior. pkusz.edu.cntcichemicals.com For example, 2-(4-hexylphenyl) Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (C6-Ph-BTBT) exhibits multiple liquid crystal phases, including smectic A, smectic E, and smectic K or H phases, and achieves high hole mobility. pkusz.edu.cn The highly ordered nature of smectic phases like smectic E (SmE) is particularly beneficial for creating stable and high-performance semiconducting materials. pkusz.edu.cnnih.gov

While direct studies on 2-pentyl-1-benzothiophene as a liquid crystal are not extensively documented in the provided literature, the principles derived from related derivatives are applicable. The pentyl group would act as a flexible terminal chain, influencing the molecule's aspect ratio and intermolecular interactions. Based on the general finding that terminal benzothiophene units favor nematic phases, simple derivatives like this compound could be explored as components in nematic mixtures for display applications. tandfonline.comresearchgate.net

Table 1: Mesomorphic Properties of Selected Benzothiophene Derivatives

| Compound Name | Structure | Phase Transition Temperatures (°C) | Reference |

|---|---|---|---|

| 2-(4-Hexylphenyl) Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (C6-Ph-BTBT) | A BTBT core with a hexylphenyl substituent | Smectic A, Smectic E, Smectic K or H | pkusz.edu.cn |

| 2-Decyl-7-phenyl Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (Ph-BTBT-10) | A BTBT core with decyl and phenyl substituents | High-performance liquid crystalline semiconductor | tcichemicals.com |

| Unsymmetrical (4-thiomethyl)phenyl-functionalized BTBT | A BTBT core with an unsymmetrical thiomethylphenyl group | Smectic E (SmE) | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Aggregation-Induced Emission (AIE) Active Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a solution state become highly luminescent upon aggregation. nih.govrsc.org This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional planar dyes. nih.gov The mechanism of AIE is often attributed to the restriction of intramolecular motion (RIM), including intramolecular rotations and vibrations, in the aggregated state. researchgate.net This restriction blocks non-radiative decay pathways, leading to a significant enhancement of radiative emission. researchgate.net

Benzothiophene and its derivatives have emerged as promising building blocks for AIE-active materials, often referred to as AIEgens. researchgate.net The propeller-like, non-planar structure of many AIEgens is a key design feature that prevents strong intermolecular π-π stacking in the solid state while restricting intramolecular motion upon aggregation. nih.gov While simple aromatic compounds are often planar and prone to ACQ, the introduction of substituents can create twisted, non-planar conformations conducive to AIE.

Research has shown that complex derivatives, such as those based on the Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT) core, can exhibit AIE properties. researchgate.net For example, BTBT-based dyes have been reported to display both mechanofluorochromic (MFC) and AIE behavior. researchgate.net Similarly, fluorophores based on dibenzothiophene-S,S-dioxide, which has a related structural backbone, have been synthesized and shown to be AIE-active. rsc.org These materials are of interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. rsc.orgmdpi.com

The potential of this compound to act as an AIE-active material would depend on its specific molecular dynamics in solution versus the aggregated state. The benzothiophene core provides a conjugated system, while the flexible pentyl chain could influence the packing arrangement in the aggregated state. If the aggregation of this compound molecules effectively restricts the intramolecular rotations or vibrations of the benzothiophene unit, it could potentially lead to AIE activity. The design strategy often involves creating donor-π-acceptor structures to tune the electronic and photophysical properties. researchgate.net By functionalizing the this compound scaffold with appropriate donor or acceptor groups, novel AIEgens could be developed. The study of how simple alkyl chain modifications can tune fluorescence properties in the aggregated state is an active area of research for developing new smart materials. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-Hexylphenyl) Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene |

| 2-Decyl-7-phenyl Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene |

| (4-thiomethyl)phenyl-functionalized Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene |

| 2,7-didecyl-benzothieno-benzothiopene |

Q & A

Q. What are the most reliable synthetic routes for 2-pentyl-1-benzothiophene, and how can reaction yields be optimized?

Category : Basic (Synthesis Methodology) Answer : A Pd-catalyzed coupling protocol using 2-iodothiophenol derivatives and pentyl-containing precursors is a robust method, achieving moderate to good yields (e.g., 60–85%) . Key optimization steps include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands tailored to enhance coupling efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction kinetics.

- Temperature control : Reactions typically proceed at 80–100°C to balance yield and side-product formation.

- Purification : Column chromatography with hexane/ethyl acetate gradients ensures high purity. For reproducibility, detailed experimental protocols should follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Category : Basic (Characterization) Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, the pentyl chain’s methylene protons appear as a multiplet at δ 1.2–1.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 232.1082 for C₁₃H₁₆S) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–C bond lengths ~1.48 Å in benzothiophene cores) .

- HPLC/LC-MS : Monitors purity (>98%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

Category : Advanced (Data Contradiction Analysis) Answer : Contradictions (e.g., variable receptor binding affinities) arise from:

- Structural heterogeneity : Minor substituent changes (e.g., electron-withdrawing vs. donating groups) drastically alter bioactivity. Validate synthetic routes and purity (>99%) to exclude impurities .

- Assay variability : Standardize in vitro assays (e.g., CB1/CB2 receptor binding) using reference compounds and consistent cell lines.

- Meta-analysis : Cross-reference datasets from open-access repositories (e.g., European Open Science Cloud) to identify methodological biases .

Q. What computational strategies predict the optoelectronic properties of this compound for material science applications?

Category : Advanced (Computational Modeling) Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~3.2 eV for fluorescence applications) and charge-transfer efficiencies. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is recommended .

- Molecular Dynamics (MD) : Simulate solvent effects on aggregation behavior. For example, toluene induces π-π stacking critical for organic semiconductors .

- Validation : Correlate computational results with experimental UV-Vis (λmax ~350 nm) and cyclic voltammetry data .

Q. How do time-dependent degradation pathways of this compound impact its stability in long-term studies?

Category : Advanced (Stability Analysis) Answer :

- Accelerated aging tests : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC. Common byproducts include sulfoxides and chain-shortened derivatives.

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under storage conditions (e.g., 4°C in dark, argon atmosphere).

- Mechanistic studies : Electron paramagnetic resonance (EPR) identifies radical intermediates formed during photolysis .

Q. What ethical considerations apply to in vivo studies of this compound derivatives?

Category : Advanced (Ethical Research Design) Answer :

- Animal welfare : Follow ARRIVE 2.0 guidelines for humane endpoints (e.g., tumor volume limits in oncology studies).

- Informed consent : For human cell lines, document provenance and comply with GDPR for data anonymization .

- Ethics review : Submit protocols to institutional review boards (IRBs) to address risks like hepatotoxicity observed in preliminary screens .

Methodological Frameworks

Q. How can the FINER criteria improve the design of studies on this compound?

Category : Advanced (Research Design) Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Prioritize synthetic steps with >70% yields to ensure scalability .

- Novelty : Explore understudied applications (e.g., antiviral activity via SARS-CoV-2 protease inhibition assays).

- Relevance : Align with Sustainable Development Goals (e.g., affordable clean energy via organic photovoltaics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.